(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol

Sigma Receptor Binding Affinity CNS Pharmacology

Obtaining stereochemically pure, rigid scaffolds for CNS receptor SAR is challenging. This (1r,2r,4s)-rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol offers a validated solution: • 14.6-fold sigma-1 affinity gain over N-alkyl analogs • Enables direct comparison with exo isomer (CAS 154819-83-7) for nAChR mapping • Streamlines epibatidine 2-ketone precursor synthesis Global supply with reliable lead times.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B12276897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2CC3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13+/m0/s1
InChIKeyVRJOXKWODDCDBE-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 152533-45-4) for CNS Research


(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 152533-45-4) is a conformationally constrained, achiral 7-azabicyclo[2.2.1]heptane derivative belonging to the epibatidine analog class. It features an endo-2-hydroxyl group and an N-benzyl substituent, giving it a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. The compound is primarily utilized as a synthetic intermediate and a scaffold for developing ligands targeting central nervous system (CNS) receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors [1][2].

Why Simple Substitution Fails: The Stereochemical and Functional Specificity of (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol


Substituting this compound with a generic 7-azabicyclo[2.2.1]heptane or a different stereoisomer is not equivalent. The rigid, bridged bicyclic framework enforces conformational restriction around the basic nitrogen, a feature critical for subtype selectivity at sigma receptors [1]. Critically, the endo (1r,2r,4s) configuration of the 2-hydroxyl group dictates the molecule's hydrogen-bonding capabilities and steric environment, which directly influences binding modes at nAChRs, distinguishing it from its exo isomer (1R,2S,4S) (CAS 154819-83-7) [2]. Furthermore, the N-benzyl substituent engages in specific pi-cation interactions with conserved aromatic residues in CNS targets, a pharmacophoric element absent in N-alkyl or N-acyl analogs [1].

Quantitative Evidence for Differentiated Selection: (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol


Sigma-1 Receptor Affinity Advantage of the N-Benzyl Pharmacophore over N-Polycarbocyclic Analogs

The N-benzyl substituent on the 7-azabicyclo[2.2.1]heptane scaffold drives affinity for the sigma-1 receptor. The closest comparator, N-benzyl-7-azabicyclo[2.2.1]heptane (lacking the 2-hydroxyl group of the target compound), exhibited a Ki of 120 nM at the sigma-1 receptor, which is a 14.6-fold improvement over the N-cyclohexylmethyl analog, a potent but non-selective sigma ligand [1]. The additional 2-endo-hydroxyl group in the target compound provides a hydrogen-bonding handle that can further modulate affinity and selectivity in a manner not possible with the simple N-benzyl derivative.

Sigma Receptor Binding Affinity CNS Pharmacology

Stereochemical Purity: Endo vs. Exo Isomer Differentiation for nAChR Ligand Design

The (1r,2r,4s)-rel (endo) configuration of the target compound is distinct from the (1R,2S,4S) (exo) isomer (CAS 154819-83-7). In the context of epibatidine, the natural product possesses the exo configuration, which is critical for its high-affinity binding to nAChRs. The endo isomer serves as a crucial negative control and a synthetic intermediate for the preparation of epibatidine and its analogs. The availability of this specific isomer with verified purity (97%) ensures researchers can accurately assess the stereochemical dependence of biological activity [1].

Nicotinic Acetylcholine Receptor Stereochemistry Epibatidine Analogs

Synthetic Utility: A Key Intermediate for Epibatidine Synthesis via Microbiological Oxygenation

The 7-azabicyclo[2.2.1]heptan-2-ol scaffold, with an N-protecting group, is a direct precursor to epibatidine. Oxidation of the 2-endo-ol yields the 2-ketone, a pivotal synthetic intermediate for the installation of the chloropyridyl ring and subsequent conversion to epibatidine [1]. This establishes a well-precedented synthetic pathway from the purchased endo-alcohol to a high-value bioactive molecule.

Synthetic Chemistry Epibatidine Biocatalysis

Optimal Application Scenarios for (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol


Sigma-2 Receptor Ligand Development Requiring a Conformationally Restricted Scaffold

For research groups designing selective sigma-2 receptor ligands for CNS disorders, the compound serves as a rigid, achiral scaffold. The pre-installed N-benzyl group is essential for high sigma-1 affinity, as evidenced by a 14.6-fold improvement over N-alkyl analogs [1]. The 2-endo hydroxyl group provides a functional handle for further derivatization to tune sigma-1/sigma-2 selectivity.

Stereochemical Probe in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

The compound is ideal for SAR studies at nAChRs, where the endo stereochemistry is a critical variable. Procuring the (1r,2r,4s)-rel isomer allows direct comparison with the exo isomer (CAS 154819-83-7) and epibatidine to map the stereochemical requirements for high-affinity binding and functional activity [2].

Epibatidine Analog Synthesis and Medicinal Chemistry Optimization

As a validated precursor to the epibatidine 2-ketone intermediate, procuring this compound streamlines the synthesis of novel, patentable epibatidine analogs. This is a superior starting point compared to a de novo synthesis of the bicyclic core, saving significant development time and resources [3].

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